(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate
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Overview
Description
(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[88001,303,7011,16]octadecan-9-yl) acetate is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under controlled conditions to form the pentacyclic core. This is followed by the introduction of acetyl and acetyloxy groups through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The hydroxy group is often introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxy group can form covalent bonds with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (6-Acetyl-8-hydroxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate
- (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) butyrate
Uniqueness
The uniqueness of (6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate lies in its specific combination of functional groups and its pentacyclic structure. This combination imparts distinct chemical properties and reactivity patterns, making it a versatile compound for various applications.
Properties
IUPAC Name |
(6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQPMYRGFABCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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